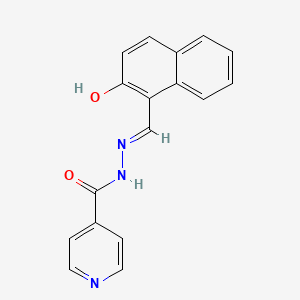
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is a chemical compound that has been studied for its potential applications in various fields . It is known to possess anti-neoplastic activity due to its ability to bind intracellular iron .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex .Molecular Structure Analysis
The molecular structure of this compound and its Fe III complex has been examined to gain further insight into its anti-tumor activity . The trivalent oxidation state is dominant over a wide potential range and the Fe II analogue is not a stable form of this complex .Chemical Reactions Analysis
The chemical reactions of this compound involve excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The mechanism of ESIPT fluorescence in the solvated system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 76-80 °C and a boiling point of 192 °C/27 mmHg . It is soluble in ethanol, ether, and petroleum, but insoluble in water .Scientific Research Applications
Sensor for Aluminum Ions : It acts as a colorimetric sensor for aluminum cations in binary solutions, exhibiting high sensitivity and selectivity (Wang et al., 2014).
Determination of Thorium and Uranium : The compound forms complexes with thorium(IV) and uranium(VI) in slightly acid medium, enabling their simultaneous spectrophotometric determination (Kavlentis, 1988).
Excited-State Intramolecular Proton Transfer : It is used in studies of excited-state intramolecular proton transfer (ESIPT) fluorescence in molecules, which has implications in the development of sensors and nonlinear optical materials (Huang et al., 2022).
Anti-Tumor Activity : Its iron(III) complex has demonstrated anti-tumor activity, attributed to its ability to bind intracellular iron (Richardson & Bernhardt, 1999).
Antiproliferative Activity against Tumor Cells : Some derivatives have shown selective antiproliferative activity against tumor cells, highlighting their potential as antineoplastic agents (Lovejoy & Richardson, 2002).
Synthesis of Fluorescent Chemosensors : It serves as a versatile building block for the synthesis of various fluorescent chemosensors used in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
Coordination Complexes with Transition Metals : The compound forms coordination complexes with metals like cobalt(II), nickel(II), and copper(II), which have various applications including in material synthesis and catalysis (Singh & Kumar, 2006).
Detection of Metal Ions : It is used in the detection of metal ions like Al3+ based on chelation-enhanced fluorescence (Liu, Chen, & Wu, 2012).
Pharmaceutical Analysis : This compound has been utilized in pharmaceutical analysis for colorimetric determination of metals like Fe2+ and Fe3+, and in the analysis of pharmaceutical dosage forms (Belal & Chaaban, 1977).
Antibacterial Activity : Some derivatives have shown antibacterial activity, expanding its potential applications in medicinal chemistry (Özbek et al., 2009).
Formation of Metal Nanoparticles : It has been used in the synthesis of Schiff base molecules which are crucial in the formation of metal complexes and nanoparticles with applications in various fields like catalysis and electronics (Xaba, Moloto, & Moloto, 2016).
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone (NIH) is intracellular iron . Iron is a crucial element for various biological processes, including oxygen transport, DNA synthesis, and electron transport. By binding to intracellular iron, NIH can influence these processes and exert its effects.
Mode of Action
NIH interacts with its target, intracellular iron, by forming a complex. Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex . This interaction alters the oxidation state of iron, which can lead to
Safety and Hazards
Future Directions
The vast applications of 2-Hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-Hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does H2ihnpy interact with metal ions, and what are the structural implications?
A1: H2ihnpy can coordinate with metal ions in two different ways:
- Enol Form (Bridging): In this form, H2ihnpy acts as a tetradentate ligand, binding to the metal center through its phenolic oxygen, enolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. This coordination mode is observed in complexes like [MoO(O2) (ihnpy)].2H2O [].
- Keto Form (Monobasic Bidentate): Here, H2ihnpy coordinates to the metal through the phenolic oxygen and azomethine nitrogen atoms. This mode is observed in complexes like K[MoO(O2)2(Hihnpy)] and K(Mo2O2(O2)4(Hihnpy)(H2O)2] [].
Q2: What spectroscopic techniques are useful for characterizing H2ihnpy and its metal complexes?
A2: Several spectroscopic techniques are valuable for studying H2ihnpy and its interactions with metals:
- IR Spectroscopy: Provides information about the functional groups present in the ligand and its coordination mode. For example, shifts in the stretching frequencies of C=O, C=N, and O-H groups can indicate complexation with metal ions [, ].
- EPR Spectroscopy: Useful for characterizing paramagnetic metal complexes. For instance, EPR analysis of a manganese(II) complex with H2ihnpy provided insights into its dimeric nature in solution [].
- UV-Vis Spectroscopy: Helps to identify the electronic transitions within the ligand and the metal complexes. Shifts in absorption bands can indicate complex formation and provide information about the geometry and electronic structure of the complexes [, ].
Q3: What are the potential analytical applications of H2ihnpy?
A: H2ihnpy demonstrates promise as a sensitive and selective reagent for the spectrophotometric determination of metal ions like manganese(II) []. The complex formed between H2ihnpy and Mn(II) exhibits a distinct absorption maximum at 495 nm, enabling its quantification. This method has been successfully applied to determine manganese levels in various samples, including tap water, cement, milk, steel alloys, and plant materials [].
Q4: Has H2ihnpy shown any catalytic activity?
A: Research suggests that a manganese(II) coordination polymer formed with H2ihnpy exhibits catalytic activity in the oxidation of 3,5-di-tert-butyl catechol to its corresponding o-quinone []. This finding opens avenues for exploring the potential of H2ihnpy-based metal complexes as catalysts for other oxidation reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



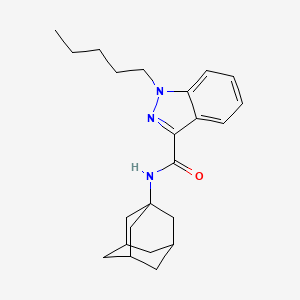

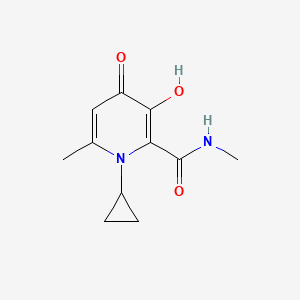
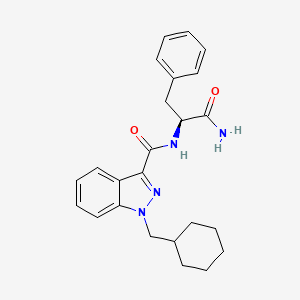
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)
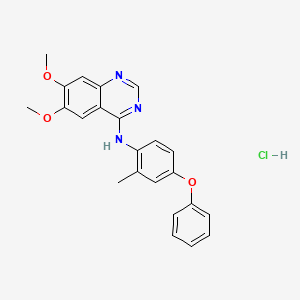



![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)